![molecular formula C18H21N5O B11179470 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11179470.png)
1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
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Overview
Description
1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the triazine ring: The benzimidazole core is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Attachment of the pyridin-3-ylmethyl group: This step involves the nucleophilic substitution of the triazine ring with pyridin-3-ylmethyl chloride.
Addition of the 2-methoxyethyl group: Finally, the compound is alkylated with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly its potential as an antitumor agent . Research indicates that derivatives of triazino-benzimidazoles exhibit significant activity against various cancer cell lines. The structural features of the compound contribute to its ability to interact with biological targets effectively.
Anticancer Activity
Several studies have highlighted the anticancer properties of triazino-benzimidazole derivatives. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Compound Structure | Activity | Reference |
---|---|---|
Triazino-benzimidazole derivatives | Antitumor | |
Related benzimidazole derivatives | Inhibition of cancer cell growth |
Neuropharmacological Applications
The compound's structure suggests potential applications in treating neurological disorders. Benzimidazole derivatives have been studied for their anxiolytic and analgesic effects. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions such as anxiety and chronic pain.
Anxiolytic and Analgesic Effects
Recent studies have reported that certain benzimidazole derivatives exhibit promising anxiolytic and analgesic activities. This has been attributed to their interaction with neurotransmitter systems, particularly those involving serotonin and GABA receptors.
Activity Type | Mechanism | Reference |
---|---|---|
Anxiolytic | Serotonin receptor modulation | |
Analgesic | GABA receptor interaction |
Synthesis and Chemical Properties
The synthesis of 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves multi-step processes that can include cyclization reactions and functional group modifications. The ability to modify the compound's structure allows for the development of analogs with enhanced biological activities.
Synthetic Pathways
Research has focused on optimizing synthetic routes to improve yield and purity. Techniques such as refluxing under controlled conditions and using specific catalysts have been employed to facilitate these reactions.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antitumor Activity Assessment : A study evaluated the efficacy of a series of triazino-benzimidazole derivatives against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth.
- Neuropharmacological Profiling : Another study investigated the anxiolytic effects of benzimidazole derivatives in animal models. Behavioral tests showed significant reductions in anxiety-like behaviors compared to controls.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- 1-(2-Methoxyethyl)-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Uniqueness: 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a triazino-benzimidazole core with a methoxyethyl and pyridinyl substituent. The molecular formula is C15H18N4O with a molecular weight of 274.33 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazino and benzimidazole rings. Various synthetic routes have been explored to optimize yield and purity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:
- Mechanism : These compounds may inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. Inhibition of TP can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
- Case Study : A derivative of this class demonstrated IC50 values in the low micromolar range against various cancer cell lines in vitro.
Antimicrobial Properties
Research has shown that related compounds possess antimicrobial activity:
- Mechanism : The presence of the triazine ring has been linked to enhanced interaction with bacterial enzymes, disrupting cell wall synthesis.
- Case Study : A study reported that a similar derivative exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound:
- Mechanism : The compound may exert protective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
- Case Study : In animal models of Alzheimer’s disease, administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation .
Research Findings
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridin-3-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H21N5O/c1-24-10-9-22-13-21(12-15-5-4-8-19-11-15)14-23-17-7-3-2-6-16(17)20-18(22)23/h2-8,11H,9-10,12-14H2,1H3 |
InChI Key |
OVETUPFEPHYCSK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CN=CC=C4 |
Origin of Product |
United States |
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